

# An In-depth Technical Guide to N1,5-Dimethylbenzene-1,2-diamine

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## Compound of Interest

**Compound Name:** N1,5-Dimethylbenzene-1,2-diamine

**Cat. No.:** B177756

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**N1,5-Dimethylbenzene-1,2-diamine**, systematically known as 2-N,4-dimethylbenzene-1,2-diamine, is an aromatic amine with the chemical formula C<sub>8</sub>H<sub>12</sub>N<sub>2</sub>. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and potential applications, with a focus on data relevant to research and development. Due to the limited availability of specific experimental data for this particular isomer, information from closely related compounds is included for comparative purposes, with such instances clearly noted.

## Molecular Structure and Identification

The core structure of **N1,5-Dimethylbenzene-1,2-diamine** consists of a benzene ring substituted with two amine groups at adjacent positions (1 and 2), a methyl group on one of the nitrogen atoms (N1), and a methyl group on the benzene ring at position 5.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	2-N,4-dimethylbenzene-1,2-diamine
Synonyms	N1,5-Dimethyl-1,2-benzenediamine, N2,4-dimethylbenzene-1,2-diamine
CAS Number	131019-87-9
Molecular Formula	C <sub>8</sub> H <sub>12</sub> N <sub>2</sub>
Molecular Weight	136.19 g/mol
Canonical SMILES	CC(C)(C)Nc1ccccc1
InChI Key	ICWDURLIKIKGLQ-UHFFFAOYSA-N

## Physicochemical Properties

Quantitative data on the physicochemical properties of **N1,5-Dimethylbenzene-1,2-diamine** is sparse. The available data, primarily from computational predictions and supplier information, is summarized below.

Table 2: Physicochemical Properties

Property	Value	Source
Melting Point	64-67 °C	Literature
Boiling Point	Not available	-
Solubility	Not available	-
logP (calculated)	1.8	Computational

## Spectroscopic Data

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for **N1,5-Dimethylbenzene-1,2-diamine** is not readily available in the public domain. For illustrative purposes, representative data for the closely related and well-characterized isomer, 4,5-dimethylbenzene-1,2-diamine (CAS: 3171-45-7), is presented below. Researchers should be aware that while the gross

spectral features may be similar, the exact chemical shifts, vibrational frequencies, and fragmentation patterns will differ for **N1,5-Dimethylbenzene-1,2-diamine**.

Table 3: Spectroscopic Data for 4,5-Dimethylbenzene-1,2-diamine (CAS: 3171-45-7)

Technique	Key Data
<sup>1</sup> H NMR	$\delta$ (ppm): 6.4 (s, 2H, Ar-H), 3.3 (br s, 4H, NH <sub>2</sub> ), 2.1 (s, 6H, CH <sub>3</sub> )
<sup>13</sup> C NMR	$\delta$ (ppm): 137.0, 129.0, 117.0, 19.0
IR (KBr)	$\nu$ (cm <sup>-1</sup> ): 3350 (N-H stretch), 1620 (N-H bend), 1510 (C=C stretch), 850 (C-H bend)
Mass Spec (EI)	m/z (%): 136 (M <sup>+</sup> , 100), 121 ([M-CH <sub>3</sub> ] <sup>+</sup> , 40)

## Experimental Protocols

### Proposed Synthesis of **N1,5-Dimethylbenzene-1,2-diamine**

A specific, validated experimental protocol for the synthesis of **N1,5-Dimethylbenzene-1,2-diamine** is not available in the peer-reviewed literature. However, a plausible synthetic route can be proposed based on established methodologies for the synthesis of related N-methylated and ring-methylated phenylenediamines. The following multi-step synthesis starts from commercially available 4-methyl-2-nitroaniline.

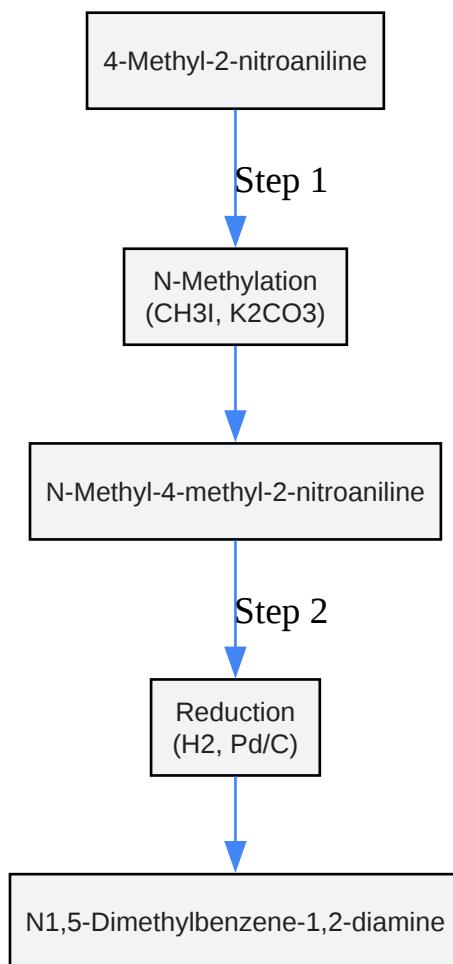
#### Step 1: N-Methylation of 4-methyl-2-nitroaniline

- Reaction Setup: To a solution of 4-methyl-2-nitroaniline (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile) in a round-bottom flask, add a base such as potassium carbonate (1.5 eq).
- Methylation: While stirring the suspension, add a methylating agent like methyl iodide (1.2 eq) dropwise at room temperature.

- Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
- Work-up: Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel to obtain N-methyl-4-methyl-2-nitroaniline.

### Step 2: Reduction of the Nitro Group

- Reaction Setup: Dissolve the N-methyl-4-methyl-2-nitroaniline (1.0 eq) from the previous step in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.
- Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C, ~5 mol%).
- Hydrogenation: Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.
- Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.
- Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the crude **N1,5-Dimethylbenzene-1,2-diamine**.
- Purification: If necessary, the product can be further purified by recrystallization or column chromatography.



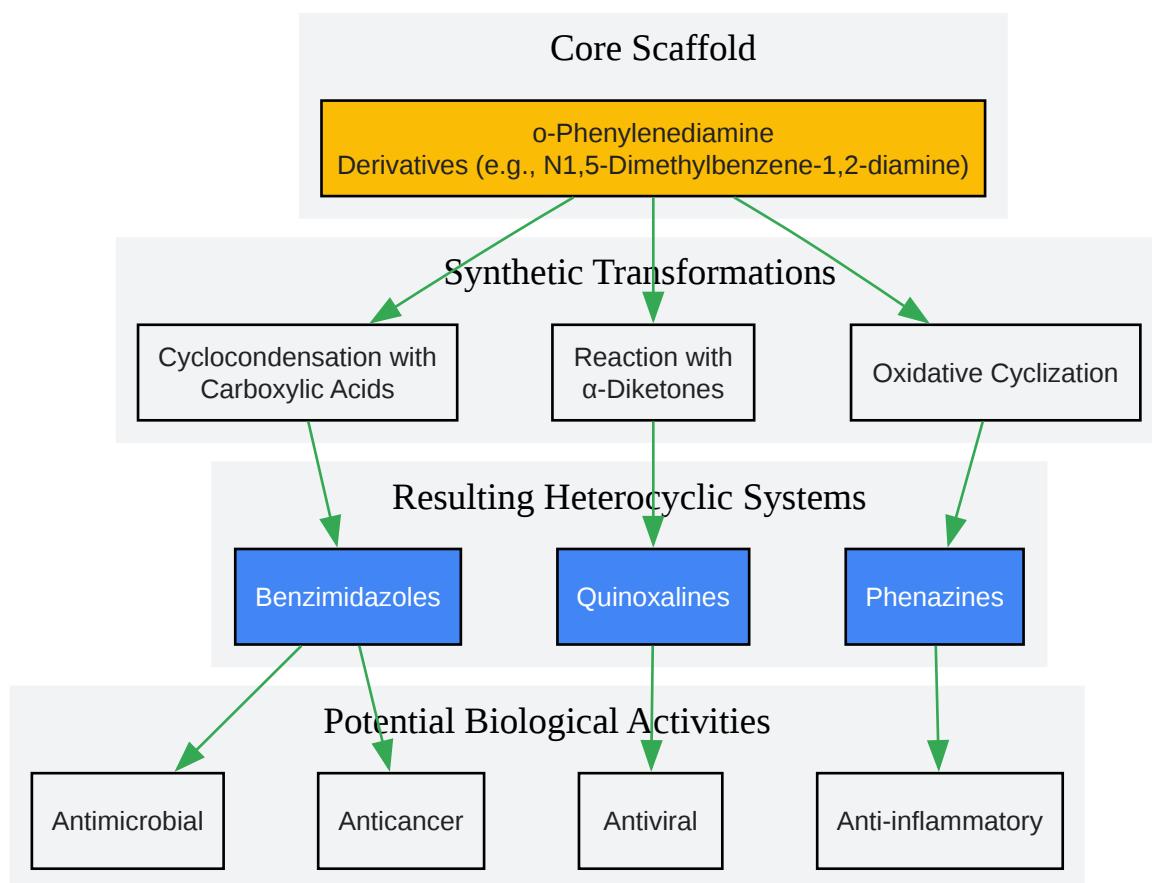
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Proposed synthesis workflow for **N1,5-Dimethylbenzene-1,2-diamine**.

## Biological Activity and Applications in Drug Development

There is no specific information available in the scientific literature regarding the biological activity or applications in drug development of **N1,5-Dimethylbenzene-1,2-diamine**. However, the o-phenylenediamine scaffold is a crucial pharmacophore present in numerous biologically active compounds and is a versatile building block for the synthesis of various heterocyclic systems with therapeutic potential, such as benzimidazoles, quinoxalines, and phenazines. These heterocycles are known to exhibit a wide range of pharmacological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.

The introduction of methyl groups on the aromatic ring and the nitrogen atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds. N-methylation can enhance metabolic stability and membrane permeability, while ring methylation can modulate receptor binding and target selectivity.



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General role of o-phenylenediamines in synthesizing bioactive heterocycles.

## Conclusion

**N1,5-Dimethylbenzene-1,2-diamine** is a structurally defined aromatic diamine for which there is a notable lack of comprehensive experimental data in the public domain. This guide has summarized the available identifying and physicochemical information. A plausible synthetic route has been proposed to facilitate its preparation for further research. Given the established importance of the o-phenylenediamine scaffold in medicinal chemistry, **N1,5-Dimethylbenzene-1,2-diamine** represents a molecule of interest for the synthesis of novel

heterocyclic compounds with potential therapeutic applications. Further experimental investigation into its synthesis, characterization, and biological activity is warranted to fully elucidate its potential in drug discovery and development.

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